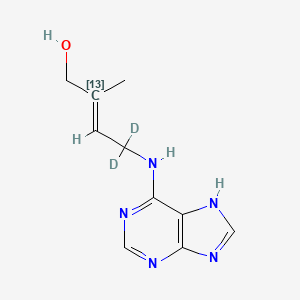
6-Chloro-N-((1R,2S)-2-(3,4-difluorophenyl)cyclopropyl)-5-nitro-2-(propylthio)pyrimidin-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Chloro-N-((1R,2S)-2-(3,4-difluorophenyl)cyclopropyl)-5-nitro-2-(propylthio)pyrimidin-4-amine is a synthetic organic compound that belongs to the class of pyrimidine derivatives
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-N-((1R,2S)-2-(3,4-difluorophenyl)cyclopropyl)-5-nitro-2-(propylthio)pyrimidin-4-amine typically involves multiple steps, starting from readily available starting materials. The key steps may include:
Formation of the pyrimidine core: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the nitro group: Nitration reactions using nitric acid or other nitrating agents.
Substitution reactions: Introduction of the chloro, difluorophenyl, and propylthio groups through nucleophilic substitution reactions.
Cyclopropyl group formation: This can be achieved through cyclopropanation reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur or nitrogen atoms.
Reduction: Reduction of the nitro group to an amine group using reducing agents like hydrogen gas or metal hydrides.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: Reagents like halogens, alkyl halides, or organometallic compounds.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Potential use as a pharmaceutical agent, subject to further research and clinical trials.
Industry: Possible applications in the development of new materials or chemical processes.
Wirkmechanismus
The mechanism of action of 6-Chloro-N-((1R,2S)-2-(3,4-difluorophenyl)cyclopropyl)-5-nitro-2-(propylthio)pyrimidin-4-amine would depend on its specific biological target. Generally, pyrimidine derivatives can interact with enzymes, receptors, or nucleic acids, leading to various biological effects. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-Chloro-2-(propylthio)pyrimidin-4-amine: Lacks the difluorophenyl and nitro groups.
5-Nitro-2-(propylthio)pyrimidin-4-amine: Lacks the chloro and difluorophenyl groups.
2-(3,4-Difluorophenyl)cyclopropylamine: Lacks the pyrimidine core and other substituents.
Uniqueness
The unique combination of substituents in 6-Chloro-N-((1R,2S)-2-(3,4-difluorophenyl)cyclopropyl)-5-nitro-2-(propylthio)pyrimidin-4-amine may confer specific biological activities or chemical properties that are not present in similar compounds. This uniqueness can be explored through comparative studies and experimental research.
Eigenschaften
Molekularformel |
C16H15ClF2N4O2S |
|---|---|
Molekulargewicht |
400.8 g/mol |
IUPAC-Name |
6-chloro-N-[(1R,2S)-2-(3,4-difluorophenyl)cyclopropyl]-5-nitro-2-propylsulfanylpyrimidin-4-amine |
InChI |
InChI=1S/C16H15ClF2N4O2S/c1-2-5-26-16-21-14(17)13(23(24)25)15(22-16)20-12-7-9(12)8-3-4-10(18)11(19)6-8/h3-4,6,9,12H,2,5,7H2,1H3,(H,20,21,22)/t9-,12+/m0/s1 |
InChI-Schlüssel |
OSCFVOVPKPMUAJ-JOYOIKCWSA-N |
Isomerische SMILES |
CCCSC1=NC(=C(C(=N1)Cl)[N+](=O)[O-])N[C@@H]2C[C@H]2C3=CC(=C(C=C3)F)F |
Kanonische SMILES |
CCCSC1=NC(=C(C(=N1)Cl)[N+](=O)[O-])NC2CC2C3=CC(=C(C=C3)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl 2-[5-hydroxy-6-oxo-1-[4-(2-oxopiperidin-1-yl)phenyl]-2,3-dihydropyridin-4-yl]-2-oxoacetate](/img/structure/B13438766.png)

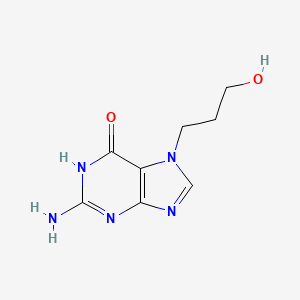
![[4-(2-Pyridin-2-yl-1,3-thiazol-4-yl)phenyl]boronic acid](/img/structure/B13438790.png)
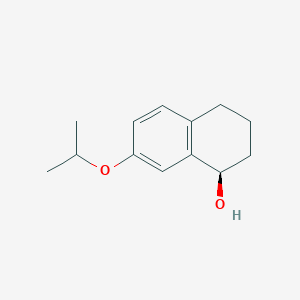
![2-Amino-2-[2-(3-octylphenyl)ethyl]-1,3-propanediol](/img/structure/B13438797.png)
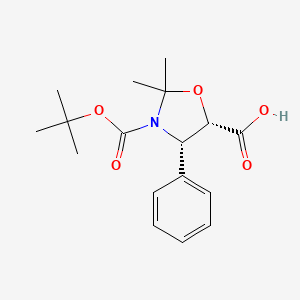
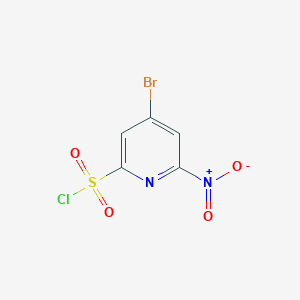
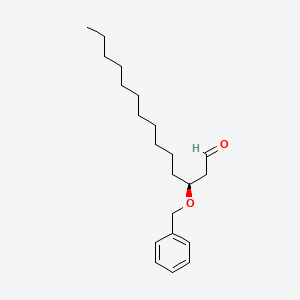
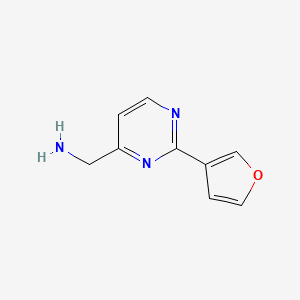
![3-isopropyl-2-(pyrrolidin-3-yl)-3H-imidazo[4,5-b]pyridine](/img/structure/B13438829.png)
![3-[[[[[(5S)-5-Amino-5-carboxypentyl]amino]carbonyl]oxy]methyl]-2,5-dihydro-2,2,5,5-tetramethyl-1H-pyrrol-1-yloxy](/img/structure/B13438830.png)
![1,1-Dimethylethyl N-[(2-Oxo-3-azetidinyl)methyl]carbamate](/img/structure/B13438837.png)
